molecular formula C19H22N2O2S B2595093 1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one CAS No. 1903364-85-1

1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one

Cat. No.: B2595093
CAS No.: 1903364-85-1
M. Wt: 342.46
InChI Key: RLIFPAUXKMDLBZ-UHFFFAOYSA-N
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Description

1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one is a synthetic organic compound that features a pyrrolidine ring, a methylpyridine moiety, and a phenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrolidine Ring: Starting from a suitable pyrrolidine precursor, the ring can be functionalized to introduce the desired substituents.

    Introduction of the Methylpyridine Moiety: This step involves the reaction of the pyrrolidine intermediate with a methylpyridine derivative under appropriate conditions, such as using a base and a solvent like dichloromethane.

    Attachment of the Phenylthio Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Exploration of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one
  • 1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(phenylthio)butan-1-one

Uniqueness

1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a compound of interest for further research and development.

Properties

IUPAC Name

1-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]-3-phenylsulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-15-7-8-18(20-13-15)23-16-9-11-21(14-16)19(22)10-12-24-17-5-3-2-4-6-17/h2-8,13,16H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLIFPAUXKMDLBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OC2CCN(C2)C(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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